molecular formula C25H46N2O4 B3113834 Boc-L-chg-OH dcha CAS No. 198470-02-9

Boc-L-chg-OH dcha

Cat. No. B3113834
CAS RN: 198470-02-9
M. Wt: 438.6
InChI Key: LHAPUSGSSYBOQR-PPHPATTJSA-N
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Description

“Boc-L-chg-OH dcha” is a specialty product used for proteomics research . It is a protected histidine derivative used in the critical coupling step in Boc Solid Phase Peptide Synthesis (SPPS) .


Synthesis Analysis

In the synthesis of amino acids, N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) reagents have been used for the derivatization of amino acids . A reversed-phase high-performance liquid chromatographic (HPLC) method has been developed for the determination of the Asp, Ser, and Ala enantiomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is known to be 438.64 .

Scientific Research Applications

Dynamic Combinatorial Chemistry (DCC) and Enzyme Inhibition

  • Enzyme Inhibition via Boronate Ester Formation

    A study explored the reversible reaction of boronic acids with alcohols as a novel approach to enzyme inhibition, using α-chymotrypsin as a model. This research underscores the potential of boronate ester formation in targeting protein interactions, relevant to the chemical framework of "Boc-L-chg-OH dcha" (Leung et al., 2011).

  • Evolution of DCC

    Another study detailed the evolution of DCC, highlighting its application in creating complex chemical systems under thermodynamic control. This technique's ability to identify molecules with strong binding properties may offer insights into the potential applications of "this compound" in creating complex molecular architectures (Cougnon & Sanders, 2012).

  • Photocatalytic Applications

    Research on constructing high-performance S-scheme heterojunction photocatalysts for environmental pollution remediation illustrates the broader applicability of advanced materials in addressing environmental challenges. While not directly related to "this compound," this work provides context on the intersection of chemistry and environmental science (Wu et al., 2021).

  • Peptide Bond Formation

    The study on the formation and reactions of 2-substituted 4,4-dimethyl-5(4H)-oxazolones provides insights into peptide bond formation processes, potentially offering a chemical context for understanding the applications of "this compound" in synthetic chemistry (Narita et al., 1985).

Mechanism of Action

The specific mechanism of action for “Boc-L-chg-OH dcha” is not provided in the search results. It’s primarily used in proteomics research .

Safety and Hazards

The specific safety and hazards associated with “Boc-L-chg-OH dcha” are not provided in the search results. It’s recommended for use only for research and development by, or directly under the supervision of, a technically qualified individual .

Future Directions

“Boc-L-chg-OH dcha” is a specialty product used in proteomics research . Its future directions could involve further development and application in this field, although specific future directions are not mentioned in the search results.

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4.C12H23N/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16);11-13H,1-10H2/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAPUSGSSYBOQR-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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